molecular formula C11H10O4 B140905 Ethyl 4-hydroxybenzofuran-2-carboxylate CAS No. 127724-14-5

Ethyl 4-hydroxybenzofuran-2-carboxylate

Cat. No. B140905
M. Wt: 206.19 g/mol
InChI Key: SPWIULPBTBGHEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-hydroxybenzofuran-2-carboxylate involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This process results in good yields and purity .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxybenzofuran-2-carboxylate consists of 11 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms. The molecular weight of this compound is 206.19 g/mol.

Scientific Research Applications

Anti-Tumor Applications

Ethyl 4-hydroxybenzofuran-2-carboxylate derivatives show potential as anti-tumor agents. A derivative, 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, has been found to exhibit selective cytotoxicity against tumor cells, indicating its potential in cancer treatment (Hayakawa et al., 2004).

Antimicrobial and Antioxidant Properties

Compounds related to Ethyl 4-hydroxybenzofuran-2-carboxylate have been synthesized and found to exhibit significant antimicrobial and antioxidant activities. This suggests their potential application in treating bacterial infections and oxidative stress-related disorders (Raghavendra et al., 2016).

Synthesis of Heterocyclic Compounds

Ethyl 4-hydroxybenzofuran-2-carboxylate is used in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including in the pharmaceutical and chemical industries (Mcpherson & Ponder, 1976).

Crystal Structure and Characterization Studies

New derivatives of Ethyl 4-hydroxybenzofuran-2-carboxylate have been synthesized and their crystal structures studied, contributing to the understanding of molecular interactions and structural properties of these compounds (Menati et al., 2020).

Carboxylation Processes

Research on the carboxylation of hydroxyarens with metal alkyl carbonates has revealed the potential of using Ethyl 4-hydroxybenzofuran-2-carboxylate in the synthesis of hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications (Suerbaev et al., 2015).

Future Directions

Benzofuran compounds, including Ethyl 4-hydroxybenzofuran-2-carboxylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring these potentials further.

properties

IUPAC Name

ethyl 4-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWIULPBTBGHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560964
Record name Ethyl 4-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxybenzofuran-2-carboxylate

CAS RN

127724-14-5
Record name Ethyl 4-hydroxy-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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